molecular formula C10H16O B15267076 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde

1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B15267076
M. Wt: 152.23 g/mol
InChI Key: JTXLFJPORMUXGR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde is a bicyclic aldehyde characterized by a cyclopropane ring fused to a methyl-substituted cyclopentane backbone, with a formyl group (-CHO) at the bridgehead position. This compound is of interest in organic synthesis due to its strained cyclopropane moiety, which imparts unique reactivity and stereochemical properties. The aldehyde functional group makes it a versatile intermediate for producing pharmaceuticals, agrochemicals, and fragrances.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-cyclopropyl-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8-3-2-6-10(8,7-11)9-4-5-9/h7-9H,2-6H2,1H3

InChI Key

JTXLFJPORMUXGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde can be achieved through various organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps like purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl and methyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various catalysts and solvents depending on the specific substitution reaction.

Major Products:

    Oxidation: 1-Cyclopropyl-2-methylcyclopentane-1-carboxylic acid

    Reduction: 1-Cyclopropyl-2-methylcyclopentane-1-methanol

Scientific Research Applications

1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and methyl groups may influence the compound’s reactivity and interaction with enzymes or receptors, modulating its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-cyclopropyl-2-methylcyclopentane-1-carbaldehyde, we compare it with three analogs: (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde , cyclopentanecarbaldehyde , and 2-methylcyclopentane-1-carbaldehyde . Key differences arise in substituent groups, ring strain, and electronic effects (Table 1).

Table 1: Structural and Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde Cyclopropyl, methyl 164.25 (theoretical) High ring strain (cyclopropane), chiral center
(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde Isopropenyl, methyl 178.28 (PubChem CID:62095) Allylic strain, α,β-unsaturated aldehyde reactivity
Cyclopentanecarbaldehyde None (simple cyclopentane) 112.17 Low steric hindrance, standard aldehyde reactions
2-Methylcyclopentane-1-carbaldehyde Methyl 126.19 Increased steric bulk, moderate ring strain

Key Findings :

Ring Strain and Reactivity :

  • The cyclopropyl group in the target compound introduces significant ring strain (~27 kcal/mol for cyclopropane), enhancing its susceptibility to ring-opening reactions compared to unstrained analogs like cyclopentanecarbaldehyde. This strain also amplifies electrophilicity at the aldehyde group, favoring nucleophilic additions .
  • In contrast, (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde (PubChem CID:62095) exhibits allylic strain due to its isopropenyl group, directing reactivity toward conjugate additions or Diels-Alder reactions .

This is consistent with kinetic studies on methyl-substituted aldehydes, where bulky groups reduce reaction rates by ~30% in nucleophilic attacks .

Chirality and Applications :

  • Both the target compound and (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde are chiral, making them valuable in asymmetric synthesis. However, the cyclopropyl variant’s rigid structure may offer superior enantioselectivity in catalytic processes compared to flexible analogs like 2-methylcyclopentane-1-carbaldehyde.

Q & A

Q. What are the recommended methods for synthesizing 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde, and how do structural analogs inform these protocols?

Methodological Answer: Synthesis routes for cyclopentane carbaldehyde derivatives often involve cyclopropanation of pre-functionalized cyclopentane precursors. For example:

  • Aldehyde Introduction : Use a Vilsmeier-Haack reaction on a substituted cyclopentane to introduce the carbaldehyde group .
  • Cyclopropanation : Employ transition metal-catalyzed (e.g., Rh or Cu) cyclopropanation of alkenes or via Simmons-Smith reagents to attach the cyclopropyl group .
  • Purification : Chromatographic separation (silica gel, hexane/ethyl acetate gradients) is critical due to potential side products from steric hindrance in the cyclopropyl group .

Q. Key Considerations :

  • Steric effects from the cyclopropyl and methyl groups may slow reaction kinetics.
  • Monitor reaction progress via TLC or GC-MS to optimize yields .

Q. How should researchers characterize the purity and structure of 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic peaks:
  • Aldehyde proton (~9-10 ppm in 1H^1H-NMR).
  • Cyclopropyl protons (distinct splitting patterns due to ring strain) .
    • IR : Confirm aldehyde C=O stretch (~1700 cm1^{-1}) and cyclopropyl C-H bends (~3000 cm1^{-1}) .
  • Chromatography : Use HPLC with a polar stationary phase (C18 column) and UV detection (λ = 254 nm) to assess purity .

Data Validation : Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What stability and storage conditions are recommended for this compound?

Methodological Answer:

  • Stability Risks : The aldehyde group is prone to oxidation; the cyclopropyl ring may undergo ring-opening under acidic/basic conditions .
  • Storage :
    • Short-term : Store in anhydrous dichloromethane or acetone at -20°C .
    • Long-term : Use amber vials under inert gas (N2_2/Ar) to prevent oxidation .
  • Handling : Work under dry, oxygen-free conditions (glovebox/Schlenk line) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Steric Effects : The cyclopropyl group creates a rigid, non-planar structure, hindering nucleophilic attack at the aldehyde. Compare reactivity with non-cyclopropane analogs (e.g., 2-methylpropanal) to quantify steric contributions .
  • Electronic Effects : Cyclopropane’s ring strain increases electron density at the aldehyde carbonyl, enhancing electrophilicity. Use Hammett constants or computational electrostatic potential maps to validate .

Q. Experimental Design :

  • Perform kinetic studies (e.g., with Grignard reagents) under controlled conditions (temperature, solvent polarity).
  • Analyze regioselectivity via 1H^1H-NMR or X-ray crystallography of reaction products .

Q. What computational strategies are effective for modeling the compound’s conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., acetone) to assess flexibility of the cyclopropyl-methyl-aldehyde system. Use AMBER or CHARMM force fields .
  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts, IR stretches, and transition states for ring-opening reactions .

Validation : Compare computational results with experimental crystallographic data (e.g., CCDC entries for cyclopropane aldehydes) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Source Analysis : Identify if discrepancies arise from:
    • Solvent Effects : NMR shifts vary with solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6) .
    • Impurities : Trace solvents (e.g., methylene chloride) or degradation products may introduce extraneous peaks. Use high-resolution MS to confirm molecular ions .
  • Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., identical NMR spectrometers and acquisition parameters) .

Q. What strategies are recommended for studying the compound’s potential biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s) due to the compound’s lipophilic cyclopropyl group .
  • Assay Design :
    • Kinetic Studies : Use fluorogenic substrates to monitor inhibition in real-time.
    • Docking Simulations : Perform AutoDock/Vina simulations to predict binding poses .
  • Control Experiments : Test structurally related aldehydes (e.g., without cyclopropyl groups) to isolate steric/electronic effects .

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